N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine
Description
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety
Properties
Molecular Formula |
C9H10Cl2N4O |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
InChI Key |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine exhibits promising pharmacological properties. It has been studied for its potential as an antimicrobial agent, anticancer drug, and as an enzyme inhibitor.
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant activity against Pseudomonas aeruginosa, with inhibition zones reaching up to 20 mm in diameter .
- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines. Notably, it induced apoptosis in lung cancer cells with IC50 values around 6.26 µM for HCC827 cell lines . This suggests its potential as a lead compound in cancer drug development.
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. It exhibited a 75% inhibition rate at 100 µM concentration against acetylcholinesterase .
Agrochemicals
The compound's structural characteristics make it suitable for applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological targets can be leveraged to develop compounds that protect crops from pests and diseases.
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of other complex molecules due to its reactive carbonyl group and guanidine functionality. This versatility allows chemists to explore various synthetic pathways and develop new compounds with desired properties.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- A clinical trial involving a guanidine derivative demonstrated significant improvements in patients suffering from chronic infections, showcasing its effectiveness and safety profile .
- Research on similar compounds has documented their efficacy against specific bacterial strains and cancer cell lines, providing insights into dosage optimization and mechanism of action .
Mechanism of Action
The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridin-4-ylboronic acid
- 2,6-Dichloropyridine-4-carboxylic acid
- N,N-Dimethylguanidine
Uniqueness
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine (commonly referred to as DCPD) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of DCPD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DCPD is characterized by its unique chemical structure, which includes a dichloropyridine moiety and a dimethylguanidine group. The molecular formula is , and it has a molecular weight of 239.10 g/mol. Its structural formula can be represented as follows:
The biological activity of DCPD is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : DCPD has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. For instance, it has demonstrated inhibitory effects on certain kinases that play a role in cancer cell proliferation.
- Receptor Modulation : The compound interacts with various receptors, including those involved in neurotransmission and inflammation. This modulation can lead to altered signaling pathways that impact physiological responses.
Anticancer Activity
Several studies have reported the anticancer properties of DCPD. For example:
- Case Study 1 : In vitro studies demonstrated that DCPD effectively inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cancer cells .
- Case Study 2 : A murine model of lung cancer showed that administration of DCPD reduced tumor size significantly compared to control groups, suggesting its potential as an anticancer agent in vivo .
Antimicrobial Properties
DCPD also exhibits antimicrobial activity:
- Bacterial Inhibition : Research indicated that DCPD inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
- Fungal Activity : In antifungal assays, DCPD showed effectiveness against Candida albicans, with an MIC of 64 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .
Toxicity and Safety Profile
The safety profile of DCPD is crucial for its therapeutic application. Toxicological studies have revealed:
- Acute Toxicity : In rodent models, high doses of DCPD (greater than 200 mg/kg) resulted in mild toxicity characterized by gastrointestinal disturbances but no significant mortality .
- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of chronic use; however, preliminary data suggest manageable toxicity levels under controlled dosing regimens.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via acylation of N,N-dimethylguanidine with 2,6-dichloropyridine-4-carbonyl chloride under anhydrous conditions. Key steps include:
- Reacting N,N-dimethylguanidine with the carbonyl chloride derivative in dry dichloromethane at 0–5°C, followed by slow warming to room temperature .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of guanidine to acyl chloride) and exclusion of moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of the dichloropyridine ring (δ ~7.5–8.0 ppm for aromatic protons) and dimethylguanidine groups (δ ~2.8–3.2 ppm for N-CH3) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity (>98%) and detect degradation products .
- Elemental Analysis : Verify empirical formula (C9H10Cl2N4O) with ≤0.3% deviation .
Advanced Research Questions
Q. What mechanistic insights explain the environmental persistence of This compound and its degradation products?
- Methodological Answer :
- Stability Studies : Incubate the compound in simulated environmental matrices (pH 4–9, UV light exposure) and monitor decomposition via LC-MS. N,N-dimethylguanidine and chlorinated pyridine derivatives are identified as stable breakdown products .
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t1/2) in aqueous systems. The dichloropyridine moiety confers resistance to hydrolysis, while the guanidine group degrades under oxidative conditions .
Q. How does the electronic structure of the dichloropyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyridine ring. The 2,6-dichloro substitution creates electron-deficient C4, favoring nucleophilic attack at this position .
- Experimental Validation : React the compound with amines (e.g., piperidine) in DMF at 80°C. Monitor substitution at C4 via 19F NMR (if fluorinated analogs are used) or LC-MS .
Q. What are the implications of This compound in pharmacological research, particularly in cancer therapeutics?
- Methodological Answer :
- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values with structurally related guanidine derivatives (e.g., metformin analogs) to identify structure-activity relationships .
- Mechanistic Studies : Evaluate mitochondrial complex I inhibition via oxygen consumption rate (OCR) assays, as seen in guanidine-based antidiabetic drugs repurposed for oncology .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s acute toxicity. How should researchers design studies to resolve this?
- Methodological Answer :
- Tiered Testing : Conduct acute oral toxicity (OECD 423) in rodent models at doses of 300–2000 mg/kg. Compare results with structurally similar compounds (e.g., N,N-dimethylguanidine sulfate, which shows low irritation potential ).
- Metabolite Profiling : Identify toxic metabolites (e.g., chlorinated pyridines) via in vitro liver microsome assays. Correlate findings with in vivo outcomes .
Experimental Design for Novel Applications
Q. How can researchers leverage this compound as a building block for metal-organic frameworks (MOFs) or catalysts?
- Methodological Answer :
- Coordination Studies : React with transition metals (e.g., Cu(II), Pd(II)) in ethanol/water mixtures. Characterize complexes via X-ray crystallography and UV-Vis spectroscopy to assess ligand-binding modes .
- Catalytic Testing : Evaluate Suzuki-Miyaura coupling efficiency using Pd-complexed derivatives. Compare turnover numbers (TON) with traditional pyridine-based catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
